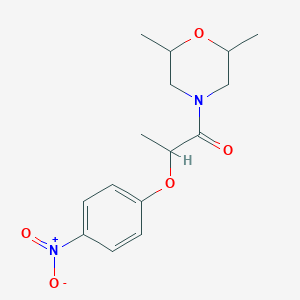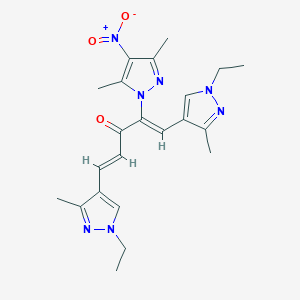
1-(2,6-DIMETHYLMORPHOLINO)-2-(4-NITROPHENOXY)-1-PROPANONE
Overview
Description
1-(2,6-DIMETHYLMORPHOLINO)-2-(4-NITROPHENOXY)-1-PROPANONE is a complex organic compound characterized by its unique structure, which includes a morpholine ring substituted with a 2,6-dimethyl group and a 4-[2-(4-nitrophenoxy)propanoyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-DIMETHYLMORPHOLINO)-2-(4-NITROPHENOXY)-1-PROPANONE typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylphenol and 4-nitrophenol.
Formation of Intermediate: The 2,6-dimethylphenol is reacted with 4-nitrophenol in the presence of a suitable catalyst to form 2,6-dimethyl-4-nitrophenol.
Acylation: The intermediate 2,6-dimethyl-4-nitrophenol is then acylated with propanoyl chloride to form 2,6-dimethyl-4-[2-(4-nitrophenoxy)propanoyl]phenol.
Morpholine Substitution: Finally, the acylated product is reacted with morpholine under controlled conditions to yield the target compound, this compound
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-DIMETHYLMORPHOLINO)-2-(4-NITROPHENOXY)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,6-dimethyl-4-[2-(4-aminophenoxy)propanoyl]morpholine.
Reduction: Formation of 2,6-dimethyl-4-[2-(4-aminophenoxy)propanoyl]morpholine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(2,6-DIMETHYLMORPHOLINO)-2-(4-NITROPHENOXY)-1-PROPANONE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2,6-DIMETHYLMORPHOLINO)-2-(4-NITROPHENOXY)-1-PROPANONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,6-dimethyl-4-nitrophenol: A precursor in the synthesis of the target compound.
4-[(2,6-dimethyl-4-nitrophenoxy)acetyl]morpholine: A structurally similar compound with different acylation.
2,6-dimethyl-4-[2-(4-aminophenoxy)propanoyl]morpholine: A reduced form of the target compound.
Uniqueness
1-(2,6-DIMETHYLMORPHOLINO)-2-(4-NITROPHENOXY)-1-PROPANONE is unique due to its specific substitution pattern and the presence of both a morpholine ring and a nitrophenoxy group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(4-nitrophenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-10-8-16(9-11(2)21-10)15(18)12(3)22-14-6-4-13(5-7-14)17(19)20/h4-7,10-12H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOHAZXKVJSVJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(C)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dichlorophenyl)-5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furamide](/img/structure/B4354780.png)
![8-[(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4354787.png)

![2-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4354792.png)
![1-(FURAN-2-CARBONYL)-4-[6-(FURAN-2-YL)-3-PHENYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]PIPERAZINE](/img/structure/B4354811.png)
![6-(2-furyl)-N-(5-methyl-3-isoxazolyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4354818.png)
![6-(2-furyl)-3-phenyl-N-(3-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4354827.png)
![4-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4354838.png)
![N~3~-CYCLOHEPTYL-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4354841.png)
![N-(5-bromo-8-quinolyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4354842.png)
![N-(2-CHLORO-3-PYRIDYL)-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4354843.png)

![13-(difluoromethyl)-4-(2-nitrophenyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B4354854.png)

